molecular formula C20H16N4O3S B11424580 8-(4-nitrophenyl)-6-oxo-3-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

8-(4-nitrophenyl)-6-oxo-3-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11424580
M. Wt: 392.4 g/mol
InChI Key: PPLIPZOYPDNPCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • This compound belongs to the class of heterocyclic compounds known as pyrido[2,1-b][1,3,5]thiadiazines .
  • Its chemical structure features a fused pyridine and thiadiazine ring system.
  • The substituents include a phenyl group, a nitro group, and a cyano group.
  • These compounds exhibit interesting biological and pharmacological properties.
  • Preparation Methods

  • Chemical Reactions Analysis

    • This compound can undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents include aldehydes, primary amines, and formaldehyde.
    • Major products formed depend on the specific reaction conditions.
  • Scientific Research Applications

      Chemistry: These compounds serve as building blocks for more complex structures.

      Biology and Medicine: Their biological activities are of interest, including potential antitumor and antimicrobial effects.

      Industry: They find applications in materials science and drug discovery.

  • Mechanism of Action

    • The exact mechanism remains an active area of research.
    • Molecular targets and pathways involved are yet to be fully elucidated.
  • Comparison with Similar Compounds

    • Similar compounds include other pyrido[2,1-b][1,3,5]thiadiazines.
    • Uniqueness lies in the specific substituents and their arrangement.

    Properties

    Molecular Formula

    C20H16N4O3S

    Molecular Weight

    392.4 g/mol

    IUPAC Name

    8-(4-nitrophenyl)-6-oxo-3-phenyl-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

    InChI

    InChI=1S/C20H16N4O3S/c21-11-18-17(14-6-8-16(9-7-14)24(26)27)10-19(25)23-12-22(13-28-20(18)23)15-4-2-1-3-5-15/h1-9,17H,10,12-13H2

    InChI Key

    PPLIPZOYPDNPCJ-UHFFFAOYSA-N

    Canonical SMILES

    C1C(C(=C2N(C1=O)CN(CS2)C3=CC=CC=C3)C#N)C4=CC=C(C=C4)[N+](=O)[O-]

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.